molecular formula C16H21N5O2S B2966191 1-(Cyclopropanesulfonyl)-4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazine CAS No. 2415524-03-5

1-(Cyclopropanesulfonyl)-4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazine

Cat. No.: B2966191
CAS No.: 2415524-03-5
M. Wt: 347.44
InChI Key: MENHYLCTFYSGDI-UHFFFAOYSA-N
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Description

1-(Cyclopropanesulfonyl)-4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazine is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound features a piperazine ring, a pyrazolo[1,5-a]pyrazine moiety, and a cyclopropanesulfonyl group, making it a unique and versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropanesulfonyl)-4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazine typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of a suitable pyrazole derivative with a piperazine ring under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropanesulfonyl)-4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various alkyl or acyl groups, modifying the compound’s properties.

Scientific Research Applications

1-(Cyclopropanesulfonyl)-4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Cyclopropanesulfonyl)-4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Cyclopropanesulfonyl)-4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazine is unique due to the presence of the cyclopropanesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable molecule for various applications.

Properties

IUPAC Name

2-cyclopropyl-4-(4-cyclopropylsulfonylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2S/c22-24(23,13-3-4-13)20-9-7-19(8-10-20)16-15-11-14(12-1-2-12)18-21(15)6-5-17-16/h5-6,11-13H,1-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENHYLCTFYSGDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3C=CN=C(C3=C2)N4CCN(CC4)S(=O)(=O)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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